![molecular formula C19H20ClN3OS B4602173 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4602173.png)
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Overview
Description
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2-(5-methoxy-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
Basic Information
- Chemical Name : 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
- CAS Number : 831198-04-0
- Molecular Formula : C19H20ClN3OS
- Molecular Weight : 359.90 g/mol
Structure
The compound features a thiourea moiety, which is known for its significant biological activities. The presence of the indole ring and chlorinated aromatic system enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that compounds with halogen substituents, particularly chlorine, enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound has also been evaluated for its antiviral potential. In vitro studies have reported promising results against a range of viruses, including HIV-1. The thiourea scaffold is crucial for the antiviral activity observed in several derivatives, suggesting that modifications can lead to enhanced efficacy against viral pathogens .
Antiproliferative Effects
The antiproliferative activity of thiourea derivatives has been investigated in various cancer cell lines. The structural modifications in the thiourea framework can significantly influence their cytotoxic effects. Compounds exhibiting electron-withdrawing groups have been associated with increased potency against cancer cells .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of a thiourea group.
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea derivatives: Compounds with modifications to the indole or phenyl rings.
Uniqueness
This compound is unique due to the presence of both the indole and thiourea groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a chloro-substituted aromatic ring and an indole moiety, both of which are known to contribute to various biological effects.
Anticancer Activity
Recent studies have indicated that thiourea derivatives, including the compound , exhibit significant anticancer properties. The following points summarize key findings:
- Mechanism of Action : Thiourea derivatives can inhibit cancer cell growth by targeting specific molecular pathways involved in angiogenesis and cell signaling. These pathways are crucial for tumor development and metastasis .
- In Vitro Studies : The compound demonstrated promising activity against various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range (approximately 1.29 to 14 µM) for different thiourea derivatives when tested against pancreatic, prostate, and breast cancer cells .
- Resistance Reversal : Notably, some derivatives have shown the ability to reverse treatment resistance in cancer therapies, enhancing the effectiveness of conventional treatments .
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives has also been explored:
- Broad Spectrum : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broad spectrum of activity is attributed to its ability to disrupt microbial cell functions .
- Specific Findings : In studies evaluating antimicrobial efficacy, certain thiourea derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Thiourea compounds are known for their antioxidant capabilities:
- Radical Scavenging : The compound has shown strong antioxidant activity in assays such as DPPH and ABTS, with IC50 values indicating effective radical scavenging potential .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is heavily influenced by their structural features:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro) and electron-donating groups (like methoxy) on the aromatic rings significantly affects their biological potency. Compounds with methoxy groups have been shown to enhance anticancer activity compared to their counterparts lacking such groups .
Data Tables
Biological Activity | IC50 Values (µM) | Organism/Cell Line |
---|---|---|
Anticancer | 1.29 - 14 | Various Cancer Cell Lines |
Antimicrobial | 0.25 - 8 | S. aureus, E. coli |
Antioxidant | 52 (ABTS) | Free Radicals |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiourea derivatives including the target compound revealed that they effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 2.3 µM, outperforming standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a derivative similar to the compound showed significant inhibition against Staphylococcus aureus, with an MIC value of 0.5 µg/mL, illustrating its potential as a therapeutic agent against resistant bacterial strains .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-12-16(20)4-3-5-17(12)23-19(25)21-9-8-13-11-22-18-7-6-14(24-2)10-15(13)18/h3-7,10-11,22H,8-9H2,1-2H3,(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXMWUTKQFPMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CNC3=C2C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.